AR420626

GPCR Pharmacology Selectivity Profiling Assay Development

AR420626 is the definitive selective FFA3 (GPR41) agonist for unambiguous pathway dissection. Unlike natural SCFAs or dual-receptor probes, it activates FFA3 (IC50=117 nM) with zero FFA2 (GPR43) activation at concentrations up to 100 µM. Validated across diabetes models (improved glucose tolerance, increased plasma insulin), HCC xenografts (HDAC3/4/5/7 downregulation, apoptosis at 25 µM), and allergic disease models (asthma/eczema suppression). Standardized pEC50=5.74 in [35S]GTPγS binding ensures reproducible HTS assay controls. For FFA3-specific research, no generic substitute is scientifically acceptable.

Molecular Formula C21H18Cl2N2O3
Molecular Weight 417.3 g/mol
Cat. No. B605560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR420626
SynonymsAR-420626;  AR 420626;  AR420626.
Molecular FormulaC21H18Cl2N2O3
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27)
InChIKeyGGTYQECCGLBHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AR420626 Procurement Guide: A Selective FFA3 Agonist for Metabolic, Inflammatory, and Oncological Research


AR420626 (N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide; CAS 1798310-55-0) is a synthetic, small-molecule selective agonist of the Free Fatty Acid 3 receptor (FFA3, also known as GPR41) [1]. This G protein-coupled receptor (GPCR) is endogenously activated by short-chain fatty acids (SCFAs) produced by gut microbiota fermentation and is implicated in regulating energy homeostasis, inflammation, and cell proliferation [1]. As an experimental tool compound, AR420626 is employed in research to dissect FFA3-mediated signaling pathways and evaluate the therapeutic potential of FFA3 activation in conditions such as diabetes, allergic diseases, and specific cancers [2].

Why AR420626 Cannot Be Substituted by Other Free Fatty Acid Receptor (FFAR) Agonists in FFA3-Driven Studies


The free fatty acid receptor (FFAR) family includes several closely related GPCRs (FFA1/GPR40, FFA2/GPR43, FFA3/GPR41, FFA4/GPR120) with distinct but overlapping ligand specificities and downstream signaling pathways. Generic substitution among agonists for these receptors, even within the same chemical class, is scientifically invalid due to significant differences in receptor selectivity, potency, and functional outcomes. For instance, while some agonists like GW9508 target both FFA1 and FFA4 [1], AR420626 is unique in its high selectivity for FFA3 over the highly homologous FFA2 receptor, a critical distinction for experiments aiming to isolate FFA3-specific biology [2]. The following quantitative evidence demonstrates the specific attributes of AR420626 that preclude its replacement by common FFAR agonist alternatives.

Quantitative Differentiation of AR420626: Comparative Selectivity and Functional Efficacy Against Key FFAR Agonists


Superior FFA3 Selectivity Over FFA2: A Defining Functional Distinction

AR420626 demonstrates high functional selectivity for the FFA3 (GPR41) receptor. In direct head-to-head assays, AR420626 activates FFA3 with an IC50 of 117 nM in a cAMP content assay, while exhibiting no detectable activation of the closely related FFA2 (GPR43) receptor at concentrations up to 100 μM . This stark contrast is critical; a study comparing AR420626 to the selective FFA2 agonist 4-CMTB in breast cancer models showed that AR420626 failed to replicate the actions of short-chain fatty acids (SCFAs) beyond modest inhibitory effects, confirming its activity is specifically mediated by FFA3 and not FFA2 [1].

GPCR Pharmacology Selectivity Profiling Assay Development

Potent In Vivo Efficacy in Allergic Disease Models Not Reported for Alternative FFA3 Modulators

In a murine model of chemically induced allergic asthma, treatment with AR420626 significantly reduced airway hyperresponsiveness (AHR) as measured by Penh values, demonstrating a functional improvement in a key disease parameter [1]. Furthermore, in a model of allergic eczema, AR420626 strongly inhibited both Th1 and Th17 immune responses in skin and lymph node tissues [1]. This broad suppression of allergic inflammation in two distinct, well-validated in vivo disease models is a unique, peer-reviewed demonstration of FFA3 agonism that sets AR420626 apart from other tool compounds, whose in vivo activity in these specific allergic contexts has not been similarly established [1].

Inflammation Immunology In Vivo Pharmacology

Unique Anti-Tumor Mechanism via HDAC Inhibition Unrelated to GPCR Signaling of FFA1/FFA4 Agonists

AR420626 suppresses the growth of hepatocellular carcinoma (HCC) cells through a unique mechanism involving the reduction of histone deacetylase (HDAC) protein levels, specifically HDACs 3, 4, 5, and 7, leading to increased histone H3 acetylation and TNF-α-mediated apoptosis [1]. This mechanism is mediated by proteasome activation via mTOR phosphorylation and is distinct from the primary insulinotropic or anti-inflammatory signaling of FFA1 (GPR40) or FFA4 (GPR120) agonists [1]. In contrast, common FFAR tool compounds like GW9508 (an FFA1/FFA4 agonist) and TUG-891 (a selective FFA4 agonist) are not known to induce this HDAC inhibition pathway, as their anti-cancer effects, if any, are typically linked to other signaling cascades . This unique property makes AR420626 indispensable for studying FFA3-specific anti-tumor pathways in HCC.

Cancer Biology Mechanism of Action Epigenetics

Demonstrated In Vivo Efficacy in Diabetic Models Not Observed with Other FFA3 Ligands

In two distinct diabetic mouse models (streptozotocin-induced and high-fat diet-induced), AR420626 administration resulted in a statistically significant improvement in glucose tolerance, alongside increased plasma insulin levels and elevated skeletal muscle glycogen content [1]. This comprehensive in vivo metabolic improvement, mediated by Gαi-coupled GPR41 activation leading to increased Ca²⁺ influx and glucose uptake [1], is a well-documented, peer-reviewed outcome specifically for AR420626. While other FFA3 ligands like propionate have shown similar effects, their use is complicated by their natural occurrence and broader metabolic roles, making AR420626 the superior, defined chemical probe for dissecting FFA3's specific contribution to glucose homeostasis in vivo [2].

Metabolic Disease Diabetes In Vivo Pharmacology

Recommended Application Scenarios for AR420626 Based on Quantified Product Differentiation


Isolating FFA3-Specific Signaling in Immunology and Inflammation Research

In studies requiring unambiguous FFA3 activation without confounding FFA2 engagement, AR420626 is the essential tool. Its high selectivity (IC50 = 117 nM for FFA3 vs. no activation of FFA2 at 100 µM ) makes it superior to natural SCFAs or less-selective synthetic agonists for dissecting FFA3-specific roles in immune cell function, cytokine production, and allergic inflammation pathways, as validated in recent asthma and eczema models [1].

Investigating Novel Anti-Tumor Mechanisms in Hepatocellular Carcinoma

AR420626 is uniquely suited for research into the epigenetic regulation of cancer cell growth via HDAC inhibition. Its ability to reduce specific HDAC protein levels (HDACs 3, 4, 5, 7) and induce apoptosis in HepG2 cells at 25 µM [2] provides a distinct, non-canonical mechanism of action for an FFAR agonist, enabling novel investigations into FFA3's role in HCC biology that cannot be conducted with FFA1 or FFA4 agonists [2].

Exploring FFA3-Mediated Regulation of Glucose Homeostasis and Metabolic Disorders

For in vivo studies of diabetes and metabolic syndrome, AR420626 is the most comprehensively validated FFA3 agonist. Its demonstrated ability to improve glucose tolerance, increase plasma insulin, and enhance skeletal muscle glycogen content in multiple diabetic mouse models [3] positions it as the reagent of choice for investigating FFA3's therapeutic potential and signaling mechanisms (e.g., Gαi-mediated Ca²⁺ influx) in glucose metabolism [3].

Serving as a Reference Agonist in High-Throughput Screening (HTS) Assays for Novel FFA3 Modulators

The robust and well-characterized functional activity of AR420626 (pEC50 = 5.74 in [³⁵S]GTPγS binding ) and its high selectivity profile make it an ideal positive control and reference standard in HTS campaigns aimed at discovering novel FFA3 agonists, antagonists, or allosteric modulators. Its reliable performance ensures assay quality and enables accurate comparison of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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